3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol
Description
The compound 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol features a pyrazole core substituted with a 4-chlorophenyl group at position 5 and a piperidine ring at position 2. The piperidine is further functionalized with a trifluoropropanol moiety. Structural analogs of this compound often share the pyrazole-piperidine scaffold but vary in substituents, leading to diverse biological and physicochemical properties.
Properties
IUPAC Name |
3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHSQILNSFBNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process starting with the formation of the pyrazole ring, followed by the introduction of the piperidino group, and finally the incorporation of the trifluoropropanol moiety. Precise conditions, such as the use of specific catalysts, solvents, and temperature controls, are critical to achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, production involves large reactors and continuous flow systems to manage the exothermic reactions and ensure consistent quality. Solvent recovery and purification steps are essential to minimize waste and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various types of reactions including:
Oxidation: : Can be oxidized under controlled conditions to introduce hydroxyl groups or form carbonyl derivatives.
Reduction: : Reductive amination can modify the piperidino ring or reduce the chlorophenyl group to its corresponding aniline.
Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. Reaction conditions vary significantly, from ambient temperature to highly controlled environments involving pressure and inert atmospheres.
Major Products:
Scientific Research Applications
Chemistry: : It serves as a building block for more complex molecules in organic synthesis, particularly in the development of fluorinated pharmaceuticals.
Biology: : Its structural properties make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industry: : Utilized in the manufacture of specialty chemicals and materials, its stability and reactivity profile are highly valued in creating advanced polymers and coatings.
Mechanism of Action
Effects: : The compound exerts its effects through specific interactions with biological targets, such as enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: : It targets specific proteins, altering their function and affecting various cellular pathways. These interactions can be studied using molecular docking and crystallography to reveal detailed mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
*Estimated based on analogous structures.
Key Comparisons
- Electron-Withdrawing Groups: The target compound’s trifluoropropanol group provides distinct electronic effects compared to sulfonamide () or trifluoromethyl () groups. These groups may alter binding affinity in enzyme pockets due to differences in polarity and hydrogen-bonding capacity .
- Heterocyclic Extensions: Compounds like the pyridazinone derivative () introduce additional nitrogen atoms, which could enhance π-π stacking interactions in biological targets .
Research Findings and Data
Crystallographic Insights
- The piperidine-pyrazole core in analogs (e.g., ) adopts a chair conformation, with substituents influencing dihedral angles and crystal packing. The trifluoropropanol group may introduce steric hindrance, affecting molecular stacking .
- Thiazole-containing derivatives () exhibit planar geometries, contrasting with the non-planar trifluoropropanol group, which could reduce crystallization tendencies .
Computational Predictions
- Docking studies () on similar compounds indicate that bulky substituents (e.g., trifluoropropanol) may occupy larger hydrophobic pockets in target enzymes compared to smaller groups like sulfonamides .
Biological Activity
The compound 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.75 g/mol. It features a trifluoroalkyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can effectively inhibit the growth of various bacterial strains. In vitro assays demonstrated that derivatives with a pyrazole moiety could disrupt bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | E. coli | 32 µg/mL |
| Pyrazole B | S. aureus | 16 µg/mL |
| Pyrazole C | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound shows potential anti-inflammatory properties as evidenced by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells. This mechanism suggests that it may be beneficial in neuroinflammatory conditions such as Parkinson’s disease .
Case Study: Neuroinflammation
In a study investigating the effects of the compound on neuroinflammation, it was found that treatment with the derivative significantly reduced LPS-induced NO production in vitro and exhibited protective effects against MPTP-induced neurotoxicity in vivo .
Antitumor Activity
Pyrazole derivatives have been highlighted for their antitumor potential, particularly against BRAF(V600E) mutations associated with various cancers. The structure-activity relationship (SAR) studies reveal that modifications on the pyrazole ring can enhance cytotoxicity against cancer cell lines .
Table 2: Antitumor Activity of Selected Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A375 (melanoma) | 0.5 |
| Compound E | HCT116 (colon cancer) | 1.2 |
| Compound F | MCF7 (breast cancer) | 0.8 |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Disruption of Cell Membrane Integrity: The antimicrobial effects are primarily due to the disruption of bacterial cell membranes.
- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
